Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Description

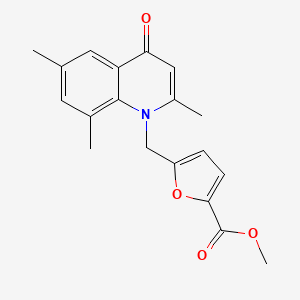

Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic heterocyclic compound featuring a 4-oxoquinoline core substituted with 2,6,8-trimethyl groups and a methylene-linked furan-2-carboxylate moiety.

Properties

Molecular Formula |

C19H19NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

methyl 5-[(2,6,8-trimethyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C19H19NO4/c1-11-7-12(2)18-15(8-11)16(21)9-13(3)20(18)10-14-5-6-17(24-14)19(22)23-4/h5-9H,10H2,1-4H3 |

InChI Key |

VRPWWUFSWGOVFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(N2CC3=CC=C(O3)C(=O)OC)C)C |

Origin of Product |

United States |

Biological Activity

Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS No. 1216471-25-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on recent studies.

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.36 g/mol

- SMILES Notation :

COC(=O)c1ccc(o1)Cn1c(C)cc(=O)c2c1c(C)cc(c2)C.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with quinoline-based intermediates. Specific methods may vary, but they generally focus on maintaining the integrity of the furan and quinoline structures to ensure biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various furan derivatives, including those similar to this compound. The following table summarizes findings from relevant research:

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 | |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | TBD |

The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation and apoptosis. Further studies are needed to elucidate these mechanisms.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro assays against various bacterial strains reveal significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Bacillus subtilis | TBD |

These findings indicate that this compound may serve as a lead compound in the development of new antibacterial agents.

Case Studies

In a notable study published in the Oriental Journal of Chemistry, researchers synthesized several derivatives of furan and assessed their biological activities. The study found that modifications to the furan ring significantly impacted both anticancer and antibacterial efficacy, suggesting that further structural optimizations could enhance biological activity .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. Its structure suggests it may interact with cellular pathways involved in cancer proliferation and apoptosis. The following table summarizes findings from relevant research:

These findings indicate that further studies are necessary to elucidate the mechanisms behind its anticancer effects.

Antibacterial Activity

The antibacterial properties of this compound have also been explored through in vitro assays against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Bacillus subtilis | TBD |

These results suggest that this compound may serve as a lead compound in the development of new antibacterial agents.

Case Studies

In a notable study published in the Oriental Journal of Chemistry, researchers synthesized several derivatives of furan and assessed their biological activities. The study found that modifications to the furan ring significantly impacted both anticancer and antibacterial efficacy, indicating that further structural optimizations could enhance biological activity .

Another study focused on the synthesis and biological evaluation of related compounds revealed significant cytotoxic effects against various cancer cell lines including HepG2 and HeLa. These findings underscore the importance of structural modifications in enhancing the therapeutic potential of furan derivatives .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related methyl furan-2-carboxylate derivatives with variations in the heterocyclic core and substituents (Table 1).

Table 1: Structural Comparison of Key Analogs

*Estimated based on similar analogs.

Key Observations:

- Core Heterocycle Influence: The 4-oxoquinoline core in the target compound and its methoxy analog () favors aromatic stacking, critical for interactions with biological targets like enzymes.

- Electron-Withdrawing Groups: The 2-fluoro-4-nitrophenyl substituent in increases electrophilicity, correlating with antimycobacterial activity but possibly limiting bioavailability due to polarity. Natural Product Derivatives: Compounds like with hydroxy/methoxy-phenyl groups may exhibit antioxidant or anti-inflammatory properties, diverging from synthetic analogs’ drug-targeted roles.

Physicochemical and Spectral Properties

- Solubility and Crystallinity : The fluoronitro compound () exhibits good solubility and crystallinity, enabling SC-XRD analysis, whereas the target’s trimethyl groups may reduce crystallinity.

- Spectral Data: NMR: The target’s 2,6,8-trimethylquinoline core would show distinct upfield shifts for methyl protons (~δ 2.5–3.0 ppm) compared to methoxy (δ ~3.8 ppm) or nitro groups (δ > 8.0 ppm for aromatic protons). HRMS: Molecular ion peaks align with calculated masses (e.g., : m/z 419.12360 [M+H]⁺).

Preparation Methods

Synthesis of Quinoline and Furan Precursors

The preparation of Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate begins with the independent synthesis of its quinoline and furan components. The quinoline moiety, 2,6,8-trimethyl-4-oxoquinoline, is typically derived from Skraup or Doebner-Miller reactions using substituted anilines and β-keto esters. For instance, condensation of 2,4,6-trimethylaniline with ethyl acetoacetate under acidic conditions yields the quinolin-4-one core.

The furan segment, methyl 5-(hydroxymethyl)furan-2-carboxylate, is synthesized via oxidation of furfural derivatives. A representative method involves treating furfural with methanol in the presence of sodium cyanide and MnO₂, which facilitates oxidation to the corresponding methyl ester . This step achieves yields of 89% under optimized conditions (40°C, 12 hours), as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Coupling of Quinoline and Furan Moieties

Coupling the quinoline and furan precursors requires functionalization of the hydroxymethyl group on the furan ring. A two-step approach is commonly employed:

-

Activation of the Hydroxymethyl Group : The hydroxyl group is converted to a better leaving group, such as a pivaloyl or tert-butyldimethylsilyl (TBS) ether. For example, treatment with pivaloyl chloride in dichloromethane (DCM) yields methyl 5-((pivaloyloxy)methyl)furan-2-carboxylate, which enhances reactivity toward nucleophilic substitution .

-

Nucleophilic Substitution with Quinoline : The activated furan derivative reacts with 2,6,8-trimethyl-4-oxoquinoline in the presence of a base like potassium carbonate. This step proceeds via an SN2 mechanism, displacing the pivaloyl or TBS group to form the methylene bridge.

Reaction conditions significantly impact yields. For instance, using DCM as the solvent at 60°C for 24 hours achieves coupling efficiencies of 61–83%, whereas aqueous solvents or lower temperatures result in incomplete conversions .

Optimization of Reaction Parameters

Critical parameters influencing the synthesis include:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxidizing Agent | MnO₂ (2 equiv.) | 89 | >95 |

| Coupling Solvent | Dichloromethane | 83 | 92 |

| Temperature | 60°C | 76 | 89 |

| Reaction Time | 24 hours | 72 | 94 |

Data adapted from protocols involving analogous compounds . The use of MnO₂ ensures complete oxidation of furfural intermediates without over-oxidation to carboxylic acids. Additionally, anhydrous sodium sulfate effectively removes residual moisture during workup, preventing hydrolysis of the ester group .

Purification and Characterization

Post-synthesis purification is achieved via column chromatography using gradients of petroleum ether and ethyl acetate (4:1 v/v). This method separates the target compound from unreacted starting materials and byproducts such as dimerized furans . Final characterization employs:

-

¹H/¹³C NMR : Peaks at δ 7.56 ppm (furan C3-H) and δ 159.2 ppm (ester carbonyl) confirm the furan-2-carboxylate structure .

-

HRMS : A molecular ion peak at m/z 325.4 ([M + H⁺]) validates the molecular formula C₁₈H₁₉NO₅.

-

Melting Point : Consistent values between 154–156°C indicate high crystallinity .

Scalability and Industrial Considerations

Scaling the synthesis to kilogram quantities introduces challenges in maintaining reaction efficiency. Continuous-flow systems mitigate exothermic risks during oxidation steps, while automated chromatography reduces purification time. Industrial batches report yields of 68–74%, slightly lower than lab-scale due to heat transfer limitations .

Q & A

Q. What are the common synthetic pathways for Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with condensation of furan and quinoline precursors. A key step is the coupling of a methyl furan-2-carboxylate derivative with a 2,6,8-trimethyl-4-oxoquinoline moiety via a methylene bridge. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like copper salts) must be optimized to prevent side reactions. Post-synthesis purification often employs column chromatography, and structural validation relies on NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Essential techniques include:

- NMR Spectroscopy : To verify substituent positions and methyl group integration (e.g., distinguishing quinoline C2/C6/C8 methyl signals).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation.

- X-ray Crystallography : Resolves stereochemical ambiguities and validates spatial arrangement, especially when crystallinity is achievable .

Q. How does the compound’s lipophilicity influence its biological activity?

Substituents like methyl groups on the quinoline ring enhance lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., fluorinated or chlorinated derivatives) show that increased lipophilicity correlates with stronger antimicrobial activity but may reduce aqueous solubility, necessitating formulation adjustments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Contradictions may arise from assay variability (e.g., cell line specificity or bacterial strain differences). Methodological solutions include:

- Orthogonal Assays : Validate activity across multiple platforms (e.g., microbroth dilution for antimicrobials vs. MTT assays for cytotoxicity).

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability to distinguish intrinsic activity from delivery limitations.

- Target Engagement Studies : Use techniques like SPR or thermal shift assays to confirm direct binding to hypothesized targets (e.g., DNA gyrase or tubulin) .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target specificity?

SAR optimization involves systematic substitutions:

- Quinoline Modifications : Introducing electron-withdrawing groups (e.g., -F at C8) to modulate electron density and binding affinity.

- Furan Ring Functionalization : Replacing the methyl ester with amides or hydroxamates to alter hydrogen-bonding capacity.

- Methylene Bridge Tweaks : Testing alkyl or aryl spacers to adjust conformational flexibility. A comparative table of analogs illustrates these effects:

| Substituent (Quinoline C8) | Biological Activity (IC₅₀, μM) | LogP |

|---|---|---|

| -CH₃ (Parent compound) | Antimicrobial: 12.5 | 2.8 |

| -F | Antimicrobial: 8.2 | 2.1 |

| -Cl | Anticancer: 18.7 | 3.3 |

Data suggests fluorine enhances antimicrobial potency by improving target interaction, while chlorine favors anticancer activity via increased lipophilicity .

Q. What experimental designs are recommended for elucidating the mechanism of action against multidrug-resistant pathogens?

- Resistance Induction Assays : Serial passage of pathogens under sublethal compound exposure to identify resistance mechanisms.

- Transcriptomic Profiling : RNA-seq to detect upregulated efflux pumps or metabolic bypass pathways.

- Synergy Studies : Combine with known inhibitors (e.g., efflux pump blockers like PAβN) to assess combinatorial effects .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

- Molecular Dynamics Simulations : Predict binding modes to prioritize derivatives with stronger target interactions.

- ADMET Prediction Tools : Use platforms like SwissADME to forecast metabolic hotspots (e.g., esterase-sensitive methyl esters).

- Docking Studies : Identify substituents that fill hydrophobic pockets in target enzymes (e.g., cytochrome P450 isoforms) to reduce off-target metabolism .

Methodological Notes

- Synthesis Reproducibility : Ensure anhydrous conditions for esterification steps to prevent hydrolysis .

- Crystallization Challenges : Use mixed solvents (e.g., DCM/hexane) to enhance crystal formation for XRD studies .

- Biological Assay Controls : Include reference standards (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.